molecular formula C7H11BrN2O B13326060 Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol

Katalognummer: B13326060
Molekulargewicht: 219.08 g/mol
InChI-Schlüssel: OFXIYXXRVYMDKK-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where 4-bromo-1H-pyrazole reacts with butan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol
  • 4-Bromo-1H-pyrazole
  • 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline

Uniqueness

Cis-3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific structural features, including the cis-configuration and the presence of both a bromine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Eigenschaften

Molekularformel

C7H11BrN2O

Molekulargewicht

219.08 g/mol

IUPAC-Name

(2R,3S)-3-(4-bromopyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3/t5-,6+/m0/s1

InChI-Schlüssel

OFXIYXXRVYMDKK-NTSWFWBYSA-N

Isomerische SMILES

C[C@@H]([C@@H](C)O)N1C=C(C=N1)Br

Kanonische SMILES

CC(C(C)O)N1C=C(C=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.